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Compound of Interest

Compound Name: N-Benzylcyclopropylamine

Cat. No.: B1210318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzylcyclopropylamine, a compound of interest in medicinal chemistry and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering valuable data for identification,

characterization, and quality control.

Core Spectroscopic Data
The empirical formula for N-Benzylcyclopropylamine is C₁₀H₁₃N, with a molecular weight of

147.22 g/mol .[1][2] This baseline information is crucial for the interpretation of the

spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

proton (¹H) and carbon-13 (¹³C) NMR spectra of N-Benzylcyclopropylamine provide detailed

information about its atomic connectivity and chemical environment.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylcyclopropylamine[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

3.75 Singlet 2H
Methylene protons

(CH₂)

2.15 Multiplet 1H
Cyclopropyl methine

proton (CH)

0.80 Multiplet 1H NH proton

0.40 - 0.60 Multiplet 4H

Cyclopropyl

methylene protons

(CH₂)

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylcyclopropylamine[3]

Chemical Shift (δ) ppm Assignment

140.5 Quaternary aromatic carbon

128.4 Aromatic CH

128.2 Aromatic CH

126.9 Aromatic CH

55.8 Methylene carbon (CH₂)

35.1 Cyclopropyl methine carbon (CH)

10.8 Cyclopropyl methylene carbons (CH₂)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of N-Benzylcyclopropylamine exhibits characteristic absorption bands

corresponding to its amine and aromatic functionalities.[1]
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Table 3: Key IR Absorption Bands for N-Benzylcyclopropylamine[1]

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp
N-H stretch (secondary amine)

[4][5]

3025 Medium Aromatic C-H stretch

2950 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium to Strong Aromatic C=C bending

1120 Medium C-N stretch

740, 700 Strong
Monosubstituted benzene ring

C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The electron ionization (EI) mass spectrum of N-Benzylcyclopropylamine would

be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for N-Benzylcyclopropylamine

m/z Relative Intensity Assignment

147 Moderate Molecular Ion [M]⁺

91 High
Tropylium ion [C₇H₇]⁺ (from

benzylic cleavage)

56 Moderate
[C₃H₅NH]⁺ (from cleavage of

the benzyl group)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard techniques for the analysis of amines and can
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be adapted for N-Benzylcyclopropylamine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of N-Benzylcyclopropylamine in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent

is essential to avoid large solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a standard NMR spectrometer, such as a Bruker AC-300.[3]

¹H NMR Acquisition:

Acquire the spectrum at a frequency of 300 MHz or higher for better resolution.

Set the spectral width to approximately 10-12 ppm.

Use a pulse angle of 30-45 degrees.

The relaxation delay should be set to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz

spectrometer).

Use a wider spectral width, typically 0-220 ppm.

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts using the residual solvent peak as an internal

standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
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IR Spectroscopy Protocol
Sample Preparation: As N-Benzylcyclopropylamine is a liquid at room temperature, the

spectrum can be obtained neat. Place a drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of N-Benzylcyclopropylamine
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

Injector: Use a split/splitless injector at a temperature of 250°C.

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at

10°C/min to 280°C and hold for 5 minutes.
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Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Method:

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Set the mass analyzer to scan a mass range of m/z 40-400.

Source Temperature: Maintain the ion source temperature at approximately 230°C.

Data Analysis: Identify the peak corresponding to N-Benzylcyclopropylamine in the total

ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Benzylcyclopropylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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